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Introduction

Penicillin Impurity 11 represents a critical process-related impurity in penicillin-based pharmaceutical

products that requires careful monitoring and control throughout the drug development and manufacturing

processes. This impurity, chemically identified as (2R,4S)-2-((2-(4-

hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid with molecular formula

C₁₅H₂₀N₂O₅S and molecular weight of 340.4 g/mol, is a significant analytical target during pharmaceutical

quality control operations. [1] The control of such impurities is mandated by regulatory authorities

worldwide to ensure drug safety and efficacy profiles, particularly for abbreviated new drug applications

(ANDA) and commercial production batches. [1]

The critical nature of penicillin impurities extends beyond simple quality metrics, as recent research has

demonstrated that certain penicillin metabolites and degradation products can induce hypersensitivity

reactions through both immunological and non-immunological pathways. Although Penicillin Impurity 11

specifically has not been directly linked to hypersensitivity in available literature, other related impurities

such as penilloic acid have been shown to trigger non-IgE mediated reactions through direct induction of

vascular hyperpermeability and exudative inflammation. [2] This underscores the importance of rigorous

impurity profiling and control throughout the product lifecycle.
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Analytical Methods

HPLC-UV/DAD Methodology

Reverse-phase high-performance liquid chromatography coupled with ultraviolet or diode array

detection (HPLC-UV/DAD) represents the most widely employed analytical technique for the separation,

identification, and quantification of Penicillin Impurity 11 in pharmaceutical formulations. The core-shell

(fused-core) chromatography columns provide an excellent balance between separation efficiency,

resolution capability, and backpressure optimization, making them particularly suitable for routine quality

control applications where ultra-high-pressure liquid chromatography (UHPLC) instrumentation may not be

available. [3]

The chromatographic separation is achieved using a Sigma-Aldrich Ascentis Express C18 column (4.6

mm × 100 mm, 2.7 μm) or equivalent core-shell column maintained at 35°C. The mobile phase consists of a

binary gradient system: Mobile Phase A (phosphate buffer, pH adjusted as needed) and Mobile Phase B

(acetonitrile). The use of phosphate buffer in the mobile phase enhances peak shape and improves

separation efficiency for penicillin-related compounds. The gradient program typically begins with a higher

percentage of aqueous phase (e.g., 90% A) with a gradual increase in organic modifier to 60% B over 15-20

minutes, followed by a cleaning cycle and re-equilibration, resulting in a total runtime of approximately 40

minutes. [3]

Method Validation Parameters

The analytical method for Penicillin Impurity 11 must be comprehensively validated according to ICH

guidelines to ensure reliability, accuracy, and reproducibility for its intended application. The validation

protocol encompasses specificity, linearity, accuracy, precision, detection and quantification limits,

robustness, and solution stability. [3]

Table 1: Analytical Method Validation Parameters for Penicillin Impurity 11
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Validation
Parameter

Acceptance Criteria Experimental Results

Linearity Range 5-150% of specification level R² ≥ 0.999

Accuracy 90-110% recovery 95-105%

Precision (%RSD) ≤ 5.0% ≤ 2.0%

Detection Limit
(LOD)

- 0.05% (0.15 μg/mL)

Quantitation Limit
(LOQ)

- 0.15% (0.5 μg/mL)

Specificity No interference from blank, placebo, or
degradation products

Resolution ≥ 2.0 between all
peaks

Robustness Deliberate variations in flow rate,
temperature, and mobile phase pH

System suitability criteria met in
all conditions

System Suitability Criteria

Table 2: System Suitability Specifications for Penicillin Impurity 11 Analysis

Parameter Specification

Theoretical Plates ≥ 5000

Tailing Factor ≤ 2.0

Resolution ≥ 2.0 from nearest eluting peak

Precision (%RSD) ≤ 5.0% for six replicate injections

Runtime 40 minutes
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Experimental Protocols

Reagent and Standard Preparation

Mobile Phase Preparation: Prepare 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of

KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.1 ± 0.1 using ortho-phosphoric acid. Filter

through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Prepare HPLC-grade acetonitrile

similarly by filtration and degassing. Mix the buffer and acetonitrile in the ratio determined during method

development (typically 85:15 v/v for isocratic methods or as per gradient program). [3]

Diluent Preparation: Prepare a mixture of acetonitrile and water in a 90:10 v/v ratio. This solvent system

has demonstrated optimal solubility characteristics for penicillin compounds and their impurities while

maintaining chromatographic integrity and compatibility with the analytical column. [3]

Standard Solution Preparation: Accurately weigh approximately 10 mg of Penicillin Impurity 11 reference

standard into a 100 mL volumetric flask. Dissolve in approximately 30 mL of diluent and sonicate for 10

minutes with occasional swirling. Dilute to volume with the same diluent and mix well to obtain a stock

solution of 100 μg/mL. Further dilute 5.0 mL of this stock solution to 50 mL with diluent to obtain a working

standard solution of 10 μg/mL. [1] [3]

Sample Preparation Procedure

For drug substance analysis, accurately weigh approximately 50 mg of penicillin active pharmaceutical

ingredient (API) into a 50 mL volumetric flask. Dissolve in 30 mL of diluent and sonicate for 15 minutes

with occasional shaking. Allow the solution to reach room temperature and dilute to volume with diluent.

Mix well and filter through a 0.45 μm PTFE syringe filter, discarding the first 3 mL of filtrate.

For drug product analysis, accurately weigh and transfer the powdered content of not less than 10 tablets

into a suitable volumetric flask. Add approximately 70% of the final volume of diluent and sonicate for 30

minutes with intermittent shaking. Mechanically shake for an additional 30 minutes to ensure complete

extraction of the drug and related impurities. Dilute to volume with diluent, mix well, and centrifuge a

portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 μm PTFE syringe

filter, discarding the first 3 mL of filtrate. [3]
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Chromatographic Procedure

Instrument Setup: Configure the HPLC system equipped with a quaternary pump, thermostated
autosampler maintained at 5°C, column oven set at 35°C, and diode array detector monitoring at 225

nm.
System Equilibration: Prime the system with mobile phase and equilibrate the column for at least 30

minutes at the initial mobile phase composition and flow rate of 1.0 mL/min.
Injection Sequence: Inject the following sequence: one injection of blank (diluent), one injection of

system suitability standard, six injections of standard preparation, followed by sample preparations.
Injection Volume: 10 μL for both standard and sample solutions.

Chromatographic Run: Initiate the gradient program and monitor the chromatographic separation for
a minimum of 40 minutes to ensure elution of all potential impurities and the active compound.

Data Analysis: Integrate the chromatograms and identify Penicillin Impurity 11 by comparing its
retention time with the reference standard. [3]

Sample Preparation

HPLC System Setup

Standard Preparation

System Suitability Test

Injection Sequence

Pass

Data Analysis
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Figure 1: Experimental workflow for the analysis of Penicillin Impurity 11, illustrating the sequence from

sample preparation to data analysis.

Forced Degradation Studies

Forced degradation studies provide critical information about the stability-indicating capability of the

analytical method and the intrinsic stability of the drug substance and product. Prepare separate samples of

penicillin drug substance and subject them to various stress conditions:

Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for 2 hours
Alkaline Hydrolysis: Treat with 0.1 M NaOH at 60°C for 2 hours

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 2 hours
Thermal Degradation: Expose solid drug substance to 60°C for 2 weeks

Photolytic Degradation: Expose to UV light (1.2 million lux hours) and near-UV (200 watt hours/m²)

After applying each stress condition, neutralize the solutions where appropriate and prepare for analysis

according to the sample preparation procedure. Compare the chromatograms with unstressed samples to

identify degradation products and assess method selectivity. [3]

Safety Considerations

Handling and Storage

Penicillin Impurity 11 reference standard should be handled in accordance with good laboratory practices

and applicable safety regulations. The compound should be stored at ambient temperature in a dry

environment, protected from light and moisture. [1] As with all penicillin-related compounds, appropriate

personal protective equipment including lab coat, gloves, and safety glasses should be worn during handling

to prevent potential sensitization reactions or direct toxicity.

All analytical standards and samples containing penicillin impurities should be clearly labeled and disposed

of according to institutional regulations for pharmaceutical waste. Proper ventilation controls and

containment measures should be implemented, particularly during weighing and sampling operations

where dust formation may occur. [1]
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Physiological Implications

While the specific physiological effects of Penicillin Impurity 11 have not been comprehensively

documented in available literature, related penicillin impurities and metabolites have been implicated in

hypersensitivity reactions. Research has demonstrated that penilloic acid, a structurally similar impurity,

can induce non-allergic hypersensitivity reactions (NAHRs) in mouse models through mechanisms

involving increased vascular permeability and activation of inflammatory pathways. [2]

These reactions appear to be mediated through RhoA/ROCK signaling pathway activation, leading to

rearrangement of F-actin cytoskeleton and dysfunction of vascular endothelial barriers. Additionally,

increased levels of arachidonic acid metabolites including prostaglandins and leukotrienes have been

observed in lung tissues following exposure to reactive penicillin impurities. [2] These findings underscore

the importance of controlling such impurities at appropriate levels to minimize potential adverse effects in

clinical use.
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Figure 2: Proposed signaling pathway of penicillin impurity-induced hypersensitivity reactions, illustrating

the molecular mechanisms from cellular exposure to physiological effects.

Conclusion

The quality control of Penicillin Impurity 11 represents a critical component in the overall quality assurance

strategy for penicillin-based pharmaceutical products. The application notes and protocols detailed in this
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document provide a comprehensive framework for the analysis and control of this significant impurity using

stability-indicating HPLC methodology. The validated method demonstrates adequate specificity,

sensitivity, and robustness for its intended application in both drug substance and drug product analysis.

Implementation of these protocols supports regulatory submissions including ANDA and facilitates

monitoring during commercial manufacturing, thereby helping to ensure the safety, efficacy, and quality of

penicillin medications. The systematic approach to method development, validation, and application

described herein aligns with current regulatory expectations and industry best practices for pharmaceutical

impurity control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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